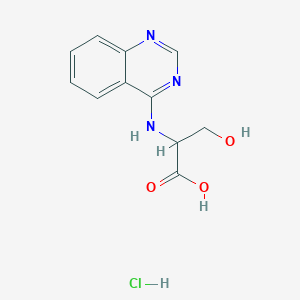

3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

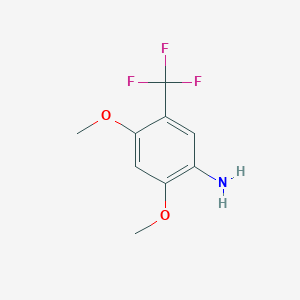

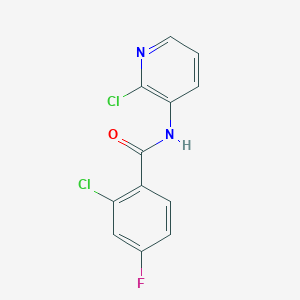

“3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride” is a chemical compound with the empirical formula C11H11N3O3 . It is a solid substance . The compound is also known as NBQX, which is an antagonist of ionotropic glutamate receptors.

Molecular Structure Analysis

The molecular weight of “this compound” is 233.22 . The SMILES string representation of the molecule is O=C(O)C(CO)NC1=NC=NC2=CC=CC=C12 .Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C11H11N3O3 and its molecular weight is 233.22 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has been conducted on the synthesis of quinazoline derivatives through innovative methods. For instance, new (quinazolin-4-ylamino)methylphosphonates were synthesized via microwave irradiation, displaying weak to good anti-Tobacco mosaic virus (TMV) activity, highlighting a rapid and efficient synthetic route for producing compounds with potential antiviral properties (Luo et al., 2012). Moreover, the synthesis of 4-hydroxybenzo[h]quinolin-2-(1H)-one from 3-(naphthalen-1-ylamino)-3-oxopropanoic acid demonstrates the chemical versatility of quinazoline derivatives and their potential in creating novel dyes and materials (Rufchahi & Gilani, 2012).

Pharmaceutical Applications

Quinazoline derivatives have shown promise in various pharmaceutical applications. The design and synthesis of novel quinazoline derivatives as cytotoxic agents against lymphoma cell lines provide evidence of their potential in cancer therapy, with some compounds showing higher cytotoxic activity than reference drugs (Hassan & Hassan, 2013). Additionally, quinazoline-based compounds have been identified as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential in anti-tumor and anti-angiogenesis therapies (Wissner et al., 2005).

Antimicrobial and Antiviral Activities

Quinazoline derivatives have also been evaluated for their antimicrobial and antiviral activities. Novel azetidinyl-3-quinazolin-4-one hybrids were synthesized and showed promising antimicrobial activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting potent antitubercular activity (Myangar & Raval, 2012). This underscores the potential of quinazoline derivatives in developing new antimicrobial agents.

Analytical and Quality Control Methods

The development of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, including quinazolin-4(3H)-one propanoic acids, indicates the significance of these compounds in pharmaceutical development. The study emphasizes the need for specific analytical techniques, such as 13C NMR-spectroscopy, for the quality control of these compounds, reflecting their potential as scaffolds for creating antimicrobial drugs (Zubkov et al., 2016).

Mécanisme D'action

As mentioned earlier, “3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride” is also known as NBQX, which is an antagonist of ionotropic glutamate receptors. This suggests that it may inhibit the action of glutamate, a neurotransmitter, on its receptors.

Propriétés

IUPAC Name |

3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3.ClH/c15-5-9(11(16)17)14-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6,9,15H,5H2,(H,16,17)(H,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXWZYFMQXUVMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC(CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

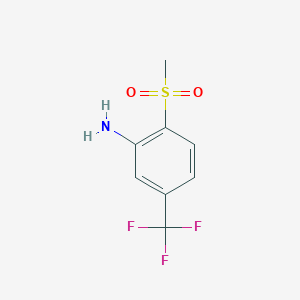

![4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole](/img/structure/B1304097.png)

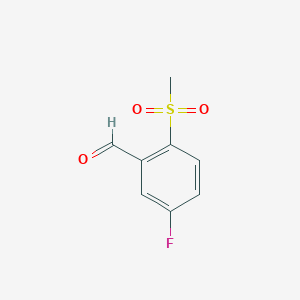

![3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1304099.png)

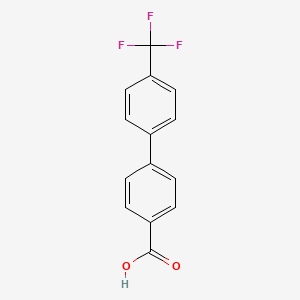

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1304103.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride](/img/structure/B1304104.png)